molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B1378109
CAS RN: 1394041-30-5
M. Wt: 163.26 g/mol
InChI Key: OHWRGMHXQWAJAZ-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 1394041-30-5 . It has a molecular weight of 163.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Sterical Hindrances in Chemical Reactions

A study by Koval’skaya and Kozlov (2003) on fenchone, a compound structurally related to 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, showcased how sterical hindrances influence skeleton rearrangements in the Ritter reaction. The research highlighted the formation of a mixture of compounds due to the prevention of geminal addition, demonstrating the complex interplay between molecular structure and chemical reactivity (Koval’skaya & Kozlov, 2003).

Structural Insights Through Synthesis

Goldfuss and Rominger (2000) provided insights into the origin of atropisomerism in specific derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their synthesis and structural analysis revealed how sterically hindered fenchyl alcohol units contribute to asymmetry, underlining the significance of stereochemistry in understanding molecular structures (Goldfuss & Rominger, 2000).

Molecular Rearrangements and Stereochemistry

Yuasa, Tsuruta, and Yuasa (2000) explored the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, providing valuable data on the stability and stereochemical preferences of these compounds. Their work contributes to a deeper understanding of molecular rearrangements and the factors influencing stereochemical outcomes (Yuasa, Tsuruta, & Yuasa, 2000).

Crystallographic Analysis for Structure Elucidation

Stepanovs, Posevins, and Turks (2015) demonstrated the utility of crystallographic analysis in elucidating the structure of compounds with the 1,3,3-Trimethylbicyclo[2.2.1]heptane skeleton. Their work on exo-N-isobornylacetamides highlighted how crystal structure analysis can reveal intricate details about molecular interactions and arrangements (Stepanovs, Posevins, & Turks, 2015).

Experimental and Computational Spectroscopy

Longhi, Castiglioni, Abbate, Lebon, and Lightner (2013) investigated the spectroscopic properties of terpenoids, a class of compounds related to 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their comprehensive study combined experimental and computational techniques to understand the electronic properties of terpenoids, showcasing the role of spectroscopy in chemical research (Longhi et al., 2013).

properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRGMHXQWAJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 3
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 4
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 5
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 6
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

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